molecular formula C15H19N3O2S B4720994 1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone CAS No. 675844-82-3

1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone

Cat. No.: B4720994
CAS No.: 675844-82-3
M. Wt: 305.4 g/mol
InChI Key: MJMKITAFZAAHIU-UHFFFAOYSA-N
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Description

1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone (CAS: 675844-82-3) is a 1,2,4-triazole derivative characterized by a sulfur-linked 3,3-dimethyl-2-butanone group. Its structure comprises:

  • Core: A 1,2,4-triazole ring substituted with an allyl group at position 4 and a 2-furyl group at position 3.

This compound is part of a broader class of triazole-thio derivatives explored for applications in medicinal chemistry and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name

1-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-5-8-18-13(11-7-6-9-20-11)16-17-14(18)21-10-12(19)15(2,3)4/h5-7,9H,1,8,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMKITAFZAAHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675844-82-3
Record name 1-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-3,3-DIMETHYL-2-BUTANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone typically involves multiple steps. One common method starts with the preparation of 4-allyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with 3,3-dimethyl-2-butanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The specific compound has been shown to possess potent activity against a range of bacterial strains:

  • Mechanism of Action : Studies indicate that the triazole moiety can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This mechanism is similar to that of fluoroquinolone antibiotics, making triazole derivatives promising candidates for new antibacterial agents .
  • Case Studies :
    • A study reported that derivatives of 1,2,4-triazoles displayed remarkable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against strains such as E. coli and S. aureus .
    • Another investigation highlighted that the N-allyl derivative of triazole showed superior antimycobacterial activity against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid .

Potential Therapeutic Applications

The versatile nature of this compound extends beyond antibacterial applications:

  • Antifungal Properties : Triazole compounds are also recognized for their antifungal activity. Research suggests that modifications to the triazole structure can enhance efficacy against fungal pathogens, making them suitable for treating infections caused by fungi resistant to conventional therapies .
  • Anticancer Activity : Preliminary studies indicate that certain triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. This potential opens avenues for developing new cancer therapies based on triazole scaffolds .

Agricultural Applications

The compound's biological activity is not limited to medical applications; it also shows promise in agriculture:

  • Pesticidal Activity : Research has indicated that triazole derivatives can act as effective fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies .

Summary Table of Applications

Application TypeSpecific Use CaseReference
AntibacterialEffective against E. coli, S. aureus, etc.
AntifungalPotential use in treating fungal infections
AnticancerInduction of apoptosis in cancer cells
Agricultural PesticideAct as fungicides/herbicides

Mechanism of Action

The mechanism of action of 1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Key Compounds:

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–6c) Substituents: Pyridinyl at position 5; acetamide at the thio-linked chain. Properties: Melting points range: 161–184°C; yields: 50–83% .

4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)

  • Substituents : Phenyl at position 4; fluorobenzyl-thio group.
  • Properties : Melting point: 146–148°C; yield: 86% .
  • Comparison : Aromatic substituents (phenyl, fluorobenzyl) increase rigidity and melting points compared to the allyl-furyl system in the target compound.

Table 1: Physical Properties of Pyridinyl/Aryl Derivatives

Compound Substituents (Position 5) Thio-Linked Group Melting Point (°C) Yield (%)
6a Pyridin-2-yl Acetamide 182–184 65
5q Pyridin-4-yl 3-Fluorobenzyl 146–148 86
Target Compound 2-Furyl 3,3-Dimethyl-2-butanone N/A N/A

Triazole Derivatives with Furyl Substituents

Key Compounds:

2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide (CAS: 442641-49-8)

  • Substituents : Furyl at position 5; acetamide linked to 4-fluorophenyl.
  • Properties : Molecular weight: 358.39; InChIKey: MEKYOGKCSYEHDZ-UHFFFAOYSA-N .
  • Comparison : The acetamide group introduces hydrogen-bonding capacity, unlike the ketone in the target compound, which may alter bioavailability.

2-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide Substituents: 4-Bromophenyl on acetamide. Properties: Molecular weight: 419.30; ChemSpider ID: 1490712 .

Table 2: Furyl-Containing Triazole Derivatives

Compound Thio-Linked Group Molecular Weight Key Feature
Target Compound 3,3-Dimethyl-2-butanone ~313.4 (calc.) Lipophilic ketone
442641-49-8 N-(4-fluorophenyl)acetamide 358.39 Fluorine-enhanced polarity
618441-16-0 N-phenylacetamide 364.46 Unsubstituted phenyl

Triazole Derivatives with Ketone/Ester Functionalities

1-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol (11b) Substituents: Phenyl and p-tolyl on triazole; thio-linked propanol. Properties: Yield: 79%; synthesized via epoxide ring-opening .

Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate Substituents: Ethyl ester and amide groups. Properties: Molecular formula: C24H26N4O4S . Comparison: Ester groups may confer improved membrane permeability compared to the ketone.

Biological Activity

The compound 1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone , also known as 4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol , is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₉N₃OS
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 60870-43-1

The structural characteristics of this compound contribute to its biological activities, particularly due to the presence of the triazole ring and the thiol group.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study focusing on various triazole compounds indicated that those with a benzyl group in the 4-position showed enhanced activity against Gram-positive bacteria compared to their parent compounds .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol0.25 - 32S. aureus, E. coli
Ciprofloxacin0.25 - 1S. aureus, E. coli
Clinafloxacin0.25MRSA

The Minimum Inhibitory Concentration (MIC) values indicate that compounds containing the triazole moiety can be as effective as traditional antibiotics against resistant strains like MRSA.

Antifungal Activity

Triazoles are primarily known for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes in fungi. The compound has shown potential as an antifungal agent through various assays that measure its efficacy against fungal pathogens.

Case Study: Myclobutanil and Related Triazoles

A study on myclobutanil, a well-known triazole fungicide, revealed its mechanism of action involving the inhibition of fungal cytochrome P450 enzymes . Similar mechanisms are expected for other triazole derivatives, including our compound of interest.

Antiparasitic Activity

Preliminary studies suggest that derivatives of triazoles may also exhibit antiparasitic activity. For instance, research on related compounds has indicated effectiveness against Leishmania species . The presence of both thiol and thione forms in these compounds may enhance their interaction with parasitic targets.

The biological activity of 1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone is largely attributed to:

  • Inhibition of Enzymatic Pathways : Similar to other triazoles, it may inhibit key enzymes involved in cell wall synthesis in fungi and bacteria.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress in microbial cells.
  • Modulation of Gene Expression : Exposure to triazoles has been shown to alter the expression of genes related to stress responses in various microorganisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone
Reactant of Route 2
Reactant of Route 2
1-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL)thio)-3,3-dimethyl-2-butanone

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